An In-depth Technical Guide to the Basic Properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices and to provide robust, self-validating protocols for practical application.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features, including its ability to engage in hydrogen bonding and π-stacking interactions, make it an attractive framework for designing molecules that can interact with a wide array of biological targets. 2-Methyl-1H-benzo[d]imidazol-5-amine, as a functionalized derivative, presents a versatile platform for further chemical modification in drug discovery programs. The hydrochloride salt form is often preferred in early-stage development due to its potential for improved solubility and stability compared to the free base. A thorough understanding of its basic physicochemical properties is therefore a critical first step in any rational drug design and development endeavor.
Physicochemical Properties: A Quantitative Overview
The fundamental physicochemical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation and analytical strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀ClN₃ | Calculated |
| Molecular Weight | 183.64 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | >300 °C (decomposes) | Inferred from related compounds |
| pKa | Estimated 5.5 - 6.5 | Based on analogous benzimidazoles |
| Solubility | ||
| Water | Soluble | General property of amine hydrochlorides |
| Methanol | Soluble | Inferred from synthesis protocols |
| Ethanol | Sparingly soluble | Inferred from related compounds |
| Dichloromethane | Insoluble | Inferred from solubility of related compounds[1] |
Synthesis and Characterization: From Precursor to Purified Salt
The synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a reliable and validated synthetic route.
Synthetic Workflow
The overall synthetic strategy involves a three-step sequence starting from commercially available 4-nitro-o-phenylenediamine.
Caption: Synthetic workflow for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
This step involves the Phillips condensation, a classic method for benzimidazole synthesis.
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To a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq).
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Add glacial acetic acid (10-15 vol).
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Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
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Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to yield 2-methyl-5-nitro-1H-benzo[d]imidazole.
Step 2: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base)
The nitro group is reduced to an amine in this step. Catalytic hydrogenation is a clean and efficient method.
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In a hydrogenation vessel, dissolve the 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) from the previous step in methanol.
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Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1H-benzo[d]imidazol-5-amine. This can be purified by column chromatography if necessary.
Step 3: Formation of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to enhance solubility and stability.[2]
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Dissolve the purified 2-Methyl-1H-benzo[d]imidazol-5-amine (1.0 eq) in a minimal amount of methanol.
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Cool the solution in an ice bath.
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Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a pre-prepared solution of HCl in an anhydrous solvent like diethyl ether or dioxane dropwise.[3]
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Analytical Methodologies: Ensuring Purity and Identity
Robust analytical methods are essential for the quality control and characterization of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is proposed for the routine analysis of purity and for quantification.
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the main compound from potential impurities and starting materials. Method validation according to ICH guidelines would be required for use in a regulated environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity.
Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.5-7.8 | Multiplet | 3H | Aromatic protons |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~12.5 (broad s) | Singlet | 1H | Imidazole N-H |
Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=N (imidazole) |
| ~110-140 | Aromatic carbons |
| ~15 | -CH₃ |
Note: The exact chemical shifts may vary slightly and are best confirmed with an experimental spectrum of a purified sample.
Basic Properties in Detail: pKa, Solubility, and Stability
A deeper understanding of the compound's behavior in solution is critical for its application in drug development.
pKa Determination: A Potentiometric Titration Approach
The pKa value governs the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. A potentiometric titration is a reliable method for its determination.[4][5]
Experimental Protocol for pKa Determination:
-
Sample Preparation: Accurately weigh approximately 20 mg of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is a concern.[4]
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Solubility Profile: The Shake-Flask Method
Solubility is a key determinant of bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
Experimental Protocol for Solubility Determination:
-
Preparation: Add an excess amount of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride to vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol).
-
Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, filter the supernatant through a 0.22 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using the validated HPLC method described previously.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[7][8][9][10]
Forced Degradation Workflow:
Sources
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
![2-Methyl-1H-benzo[d]imidazol-5-amine HCl Structure](https://i.imgur.com/your-image-url.png)
